molecular formula C16H11FO2S B10843038 3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol

3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol

Cat. No.: B10843038
M. Wt: 286.3 g/mol
InChI Key: OWTLTMXTNPNZPH-UHFFFAOYSA-N
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Description

3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol is an organic compound that features a fluorine atom, a hydroxyphenyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways and molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol is unique due to the presence of both a thienyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11FO2S

Molecular Weight

286.3 g/mol

IUPAC Name

3-fluoro-5-[5-(4-hydroxyphenyl)thiophen-2-yl]phenol

InChI

InChI=1S/C16H11FO2S/c17-12-7-11(8-14(19)9-12)16-6-5-15(20-16)10-1-3-13(18)4-2-10/h1-9,18-19H

InChI Key

OWTLTMXTNPNZPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC(=CC(=C3)F)O)O

Origin of Product

United States

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